molecular formula C16H17ClN4O2 B11196507 2-(4-chlorophenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide

2-(4-chlorophenyl)-N-(2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B11196507
M. Wt: 332.78 g/mol
InChI Key: KKNNGCGNXDBDSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a pyrimidinyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenylacetic acid: This can be achieved through the chlorination of phenylacetic acid.

    Formation of 2-(morpholin-4-yl)pyrimidine: This intermediate is synthesized by reacting morpholine with a suitable pyrimidine derivative under controlled conditions.

    Coupling Reaction: The final step involves coupling the 4-chlorophenylacetic acid with 2-(morpholin-4-yl)pyrimidine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-morpholin-4-yl-ethylamine
  • 2-(4-Chlorophenyl)-2-morpholinoacetamidine
  • 2-(4-Chlorophenyl)-2-(2-methylmorpholin-4-yl)ethanamine

Uniqueness

2-(4-Chlorophenyl)-N-[2-(morpholin-4-yl)pyrimidin-5-yl]acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H17ClN4O2

Molecular Weight

332.78 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide

InChI

InChI=1S/C16H17ClN4O2/c17-13-3-1-12(2-4-13)9-15(22)20-14-10-18-16(19-11-14)21-5-7-23-8-6-21/h1-4,10-11H,5-9H2,(H,20,22)

InChI Key

KKNNGCGNXDBDSK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.